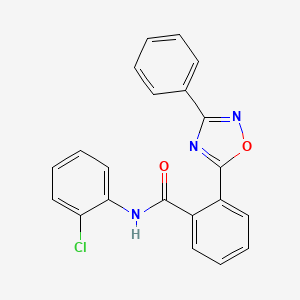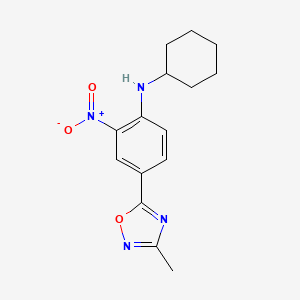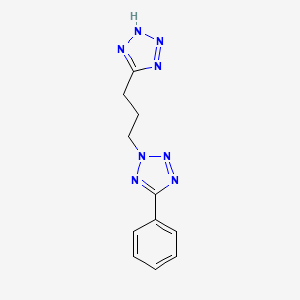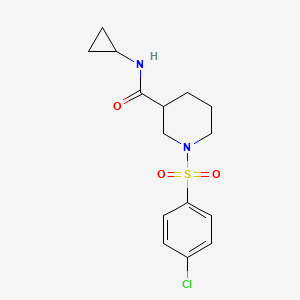
N-(3-acetylphenyl)-1-(4-chlorobenzenesulfonyl)piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-1-(4-chlorobenzenesulfonyl)piperidine-3-carboxamide, also known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). It is a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
作用机制
N-(3-acetylphenyl)-1-(4-chlorobenzenesulfonyl)piperidine-3-carboxamide is a selective inhibitor of HDAC6, which is a member of the histone deacetylase family of enzymes that play a role in the regulation of gene expression. HDAC6 is involved in the deacetylation of non-histone proteins, such as tubulin, HSP90, and cortactin, which are important for various cellular processes, including cell division, migration, and survival. Inhibition of HDAC6 by this compound leads to the accumulation of acetylated proteins, which can alter cellular signaling pathways and lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway. It has also been shown to inhibit the proliferation and migration of cancer cells by altering the expression of genes involved in these processes. In animal models of neurodegenerative diseases, this compound has been shown to improve motor function and reduce the accumulation of toxic proteins in the brain. In addition, this compound has been shown to reduce inflammation and autoimmune responses in animal models of autoimmune diseases.
实验室实验的优点和局限性
The main advantage of using N-(3-acetylphenyl)-1-(4-chlorobenzenesulfonyl)piperidine-3-carboxamide in lab experiments is its selectivity for HDAC6, which allows for the specific inhibition of this enzyme without affecting other HDACs. This can help to avoid unwanted side effects and improve the efficacy of the treatment. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. In addition, its effects on non-cancerous cells and tissues are not well understood, which could limit its clinical application.
未来方向
There are several future directions for the research on N-(3-acetylphenyl)-1-(4-chlorobenzenesulfonyl)piperidine-3-carboxamide. One area of interest is the development of novel formulations or delivery methods to improve its solubility and bioavailability. Another area of interest is the investigation of its effects on the immune system, particularly in the context of autoimmune diseases. Additionally, further studies are needed to understand the long-term effects of this compound on non-cancerous cells and tissues, as well as its potential for combination therapy with other drugs.
合成方法
The synthesis of N-(3-acetylphenyl)-1-(4-chlorobenzenesulfonyl)piperidine-3-carboxamide involves the reaction of 3-acetylphenylboronic acid with 4-chlorobenzenesulfonyl chloride to form the corresponding aryl sulfonyl chloride. This intermediate is then reacted with piperidine-3-carboxamide to yield this compound. The synthesis of this compound has been optimized to improve its yield and purity.
科学研究应用
N-(3-acetylphenyl)-1-(4-chlorobenzenesulfonyl)piperidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including multiple myeloma, lymphoma, and leukemia. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Huntington's disease and Alzheimer's disease. In addition, this compound has been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
属性
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-cyclopropylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3S/c16-12-3-7-14(8-4-12)22(20,21)18-9-1-2-11(10-18)15(19)17-13-5-6-13/h3-4,7-8,11,13H,1-2,5-6,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUMGRPJGULNJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

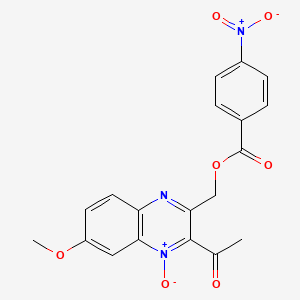
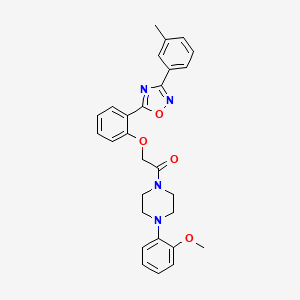


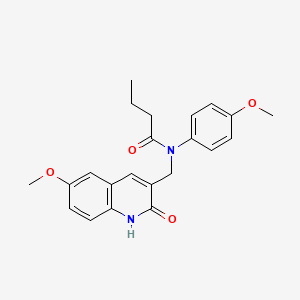
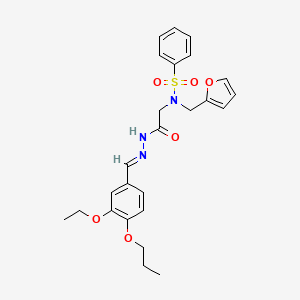

![4-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7702499.png)
